molecular formula C9H6BrN B152726 7-Bromoquinoline CAS No. 4965-36-0

7-Bromoquinoline

Cat. No. B152726
CAS RN: 4965-36-0
M. Wt: 208.05 g/mol
InChI Key: XYBSZCUHOLWQQU-UHFFFAOYSA-N
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Description

7-Bromoquinoline is a brominated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H6BrN. It is characterized by the presence of a bromine atom at the 7th position of the quinoline ring system. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and has been utilized in the development of kinase inhibitors, photolabile protecting groups, and other biologically active compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. For instance, 7-bromo-5,8-dimethylisoquinoline was selectively synthesized by bromination of 5,8-dimethylisoquinoline, which was obtained from p-xylene . Another approach involved the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination . Additionally, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized using a modified Conrad-Limpach procedure .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various studies. For example, the structure of 7-bromoquinolin-8-ol was established, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of kinase inhibitors, where the bromine atom can be displaced by nucleophilic substitution reactions . The compound has also been used in the preparation of photolabile protecting groups for carboxylic acids, demonstrating sensitivity to multiphoton excitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the bromine atom and other substituents on the quinoline ring. These properties are crucial for their biological activity and their interaction with biological targets. For instance, the introduction of bromine and other substituents can significantly enhance the inhibitory potency of kinase inhibitors . The solubility, fluorescence, and quantum efficiency of these compounds are also important parameters that have been optimized for biological applications .

Scientific Research Applications

Synthesis and Derivatives

7-Bromoquinoline and its derivatives play a crucial role in synthetic chemistry. Şahin et al. (2008) described the efficient synthesis of various quinoline derivatives from this compound, showcasing its utility in creating complex molecular structures. This process includes the synthesis of tribromoquinoline and dibromoquinoline, emphasizing the compound's versatility in organic synthesis (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008). Additionally, Broch, Anizon, and Moreau (2008) achieved the first synthesis of 3,6′- and 3,7′-biquinoline derivatives using this compound, indicating its importance in creating novel organic compounds (Broch, Anizon, & Moreau, 2008).

Coordination Chemistry

This compound is used in coordination chemistry to create metal complexes. Enders, Kohl, and Pritzkow (2001) synthesized 8-quinolylcyclopentadienyl metal complexes using 8-bromoquinoline, highlighting its role in forming metal-organic frameworks (Enders, Kohl, & Pritzkow, 2001).

Antimicrobial Research

In antimicrobial research, Krishna (2018) synthesized a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives and investigated their in vitro antimicrobial activities, illustrating the potential of this compound derivatives in developing new antimicrobial agents (Krishna, 2018).

Photochemistry and Photoprotection

This compound is significant in photochemistry for creating photolabile protecting groups. Zhu et al. (2006) explored 8-bromo-7-hydroxyquinoline (BHQ) as a photoremovable protecting group, especially for physiological use in cell and tissue culture. They emphasized its efficiency in photolysis and potential application in regulating biological effectors with light (Zhu, Pavlos, Toscano, & Dore, 2006).

Anticancer Research

In cancer research, Aneja et al. (2006) synthesized halogenated noscapine analogs, including a bromo-analog, demonstrating their ability to interfere with microtubules and induce apoptosis in cancer cells. This research underlines the potential of bromoquinoline derivatives in developing new chemotherapeutic agents (Aneja, Vangapandu, Lopus, Viswesarappa, Dhiman, Verma, Chandra, Panda, & Joshi, 2006).

Safety and Hazards

7-Bromoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Mechanism of Action

Target of Action

7-Bromoquinoline is a derivative of quinoline, which is a heterocyclic compound that has been widely used in the field of medicinal chemistry . .

Mode of Action

Quinoline and its derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may have multiple effects at the molecular and cellular level

properties

IUPAC Name

7-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBSZCUHOLWQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334593
Record name 7-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4965-36-0
Record name 7-Bromoquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 7-Bromoquinoline-5,8-dione a significant compound in medicinal chemistry?

A1: this compound-5,8-dione serves as a crucial building block for synthesizing various biologically active compounds, particularly those exhibiting antitumor and antimicrobial properties. This compound is a key intermediate in producing structurally diverse quinoline-5,8-dione derivatives, which have shown promising activity against a range of tumors. [, ]

Q2: What is the most efficient synthetic route for obtaining this compound-5,8-dione?

A2: While earlier methods involved multi-step syntheses with low yields, a more practical approach utilizes 5,8-Dimethoxyquinoline as the starting material. This method leverages the high regioselectivity of monobromination at the C(7) position with N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF). Subsequent mild oxidation using Cerium(IV) ammonium nitrate efficiently yields this compound-5,8-dione. []

Q3: How does the choice of solvent influence the bromination of 5,8-Dimethoxyquinoline?

A3: The use of THF as a solvent proves critical for achieving regioselective bromination at the desired C(7) position of 5,8-Dimethoxyquinoline. Employing other solvent systems often leads to competing bromination at the C(6) position, reducing the yield of the desired 7-bromo derivative. []

Q4: Can you describe an example of how this compound-5,8-dione is used to develop new antimicrobial agents?

A4: Researchers have successfully synthesized a series of this compound-5,8-dione containing aryl sulfonamides by directly reacting this compound-5,8-dione with various aryl sulfonamides. These compounds, characterized by their low molecular weight and favorable lipophilicity, have demonstrated promising in vitro antimicrobial activity against both bacterial and fungal strains. Molecular docking studies further suggest their potential to inhibit bacterial dihydropteroate synthase. []

Q5: Has this compound-5,8-dione been utilized in the total synthesis of complex natural products?

A5: Yes, this compound-5,8-dione plays a crucial role in the total synthesis of Streptonigrone, a potent antitumor antibiotic. A key step involves a selective Fremy's salt oxidation of a precursor compound to yield this compound-5,8-quinone, which is then further elaborated to construct the complete Streptonigrone molecule. []

Q6: Beyond antimicrobial and antitumor applications, are there other research areas where derivatives of this compound-5,8-dione are being explored?

A6: Yes, researchers are actively exploring the synthesis and properties of new 6,7-disubstituted-5,8-quinolinequinone derivatives, which are prepared from precursors like 6,7-dibromo-5,8-quinolinequinone and 6,7-chloro-5,8-quinolinequinone. These compounds are synthesized through palladium-catalyzed reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse aryl substituents. This area of research holds promise for discovering new compounds with potentially valuable biological activities. [, ]

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